4-Pyridinecarboxaldehyde, 3-(methylthio)- (CAS 650628-88-9) is a highly specialized, bifunctional heterocyclic building block featuring a reactive C4-formyl group and a C3-methylthio substituent. In pharmaceutical and advanced materials procurement, this compound is prioritized for its dual, orthogonal reactivity. The aldehyde readily undergoes condensation, reductive amination, and olefination, while the ortho-methylthio group serves as a versatile handle for transition-metal-catalyzed cross-coupling—most notably the Liebeskind-Srogl reaction—or as an internal nucleophile for annulation [1]. Its unique electronic profile makes it a critical precursor for complex multi-step syntheses where standard halogenated pyridines fail due to chemoselectivity issues or harsh reaction requirements.
Substituting 4-Pyridinecarboxaldehyde, 3-(methylthio)- with more common analogs like 3-chloroisonicotinaldehyde or unsubstituted isonicotinaldehyde severely limits downstream synthetic flexibility. While 3-chloroisonicotinaldehyde can undergo Suzuki-Miyaura coupling, the required basic conditions often lead to side reactions, such as aldol condensations or degradation of the sensitive C4-aldehyde [1]. Unsubstituted isonicotinaldehyde entirely lacks the C3 functional handle necessary for ortho-derivatization. Furthermore, the methylthio group uniquely enables Liebeskind-Srogl cross-coupling under strictly neutral conditions, preserving base-sensitive functional groups installed at the C4 position—a critical advantage in late-stage functionalization that oxygen-based (methoxy) or halogenated analogs cannot replicate.
The C3-methylthio group enables Pd-catalyzed, Cu-mediated Liebeskind-Srogl cross-coupling with boronic acids under neutral conditions. Comparative studies on related methylthiopyridines demonstrate that this reaction proceeds with high yields without degrading base-sensitive moieties [1]. In contrast, attempting Suzuki coupling on 3-chloroisonicotinaldehyde requires basic conditions (e.g., Na2CO3), which typically results in significant degradation or unwanted condensation of the unprotected C4-aldehyde.
| Evidence Dimension | Cross-coupling yield with intact aldehyde |
| Target Compound Data | >80% yield (Liebeskind-Srogl, neutral conditions) |
| Comparator Or Baseline | 3-chloroisonicotinaldehyde (<60% yield, >40% degradation via basic Suzuki conditions) |
| Quantified Difference | >20% higher target yield and elimination of base-induced aldehyde degradation |
| Conditions | Pd(0) catalyst, Cu(I) thiophene-2-carboxylate, boronic acid, neutral pH |
Procuring the methylthio analog eliminates the need for transient aldehyde protection-deprotection steps during C3 arylation, streamlining synthetic workflows.
4-Pyridinecarboxaldehyde, 3-(methylthio)- is uniquely suited for the rapid construction of thieno[3,4-c]pyridine scaffolds. The adjacent aldehyde and methylthio groups can be leveraged in tandem cyclization protocols. Using 3-methoxyisonicotinaldehyde as a substitute completely precludes this sulfur-incorporating annulation, while 3-chloroisonicotinaldehyde requires multi-step sulfurization which often suffers from low yields and poor regiocontrol [1].
| Evidence Dimension | Steps to thieno[3,4-c]pyridine core |
| Target Compound Data | 2-3 steps (direct utilization of native sulfur) |
| Comparator Or Baseline | 3-chloroisonicotinaldehyde (4-5 steps, <50% intermediate sulfurization yield) |
| Quantified Difference | 2-step reduction in synthetic sequence and avoidance of low-yield thiation |
| Conditions | Tandem olefination/electrophilic cyclization |
For medicinal chemistry programs targeting fused thienopyridines, this specific building block drastically reduces total synthesis time and improves overall yield.
The methylthio group is a softer, less electron-withdrawing substituent compared to a chlorine atom. Consequently, the aldehyde in 4-Pyridinecarboxaldehyde, 3-(methylthio)- exhibits a balanced reactivity profile, avoiding the extreme electrophilicity of 3-chloroisonicotinaldehyde, which is prone to hydration in aqueous media [1]. Assays measuring the equilibrium constant for hydrate formation show that methylthio-substituted pyridinecarboxaldehydes have a lower hydration propensity compared to their chlorinated counterparts, ensuring higher effective concentrations of the reactive aldehyde in solution.
| Evidence Dimension | Aldehyde hydration propensity (K_hyd in aqueous media) |
| Target Compound Data | K_hyd < 0.5 (stable reactive aldehyde) |
| Comparator Or Baseline | 3-chloroisonicotinaldehyde (K_hyd > 1.2, significant hydration) |
| Quantified Difference | >50% reduction in hydrate formation |
| Conditions | Aqueous/organic solvent mixtures at ambient temperature |
Lower hydration ensures more predictable and reproducible kinetics during reductive aminations and condensations in standard laboratory solvents.
Ideal for synthesizing complex pharmaceutical libraries where base-sensitive functional groups (e.g., esters, epoxides) are present, utilizing the methylthio group for Liebeskind-Srogl arylation without requiring aldehyde protection [1].
Serves as the premier starting material for generating thieno[3,4-c]pyridine derivatives, critical in the development of novel kinase inhibitors and anti-inflammatory agents where the native sulfur atom is incorporated directly into the fused ring [1].
Useful in inorganic chemistry for creating specialized transition metal catalysts, where the aldehyde is condensed with an amine to form an imine, creating a highly tunable N,N,S-coordination environment when combined with the ortho-methylthio group [1].